Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide
Description
Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide is a pyrimidine derivative characterized by a sulfur-containing methyl group at the 4-position, a phenyl ring at position 2, and a pyrrolidinyl substituent at position 4. Its molecular formula is C₁₆H₁₈N₃S, with a calculated molecular weight of 284.40 g/mol.
Properties
IUPAC Name |
4-(methylsulfanylmethyl)-2-phenyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-20-12-14-11-15(19-9-5-6-10-19)18-16(17-14)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQNFTFJNVYJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Physicochemical and Pharmacological Insights
- Lipophilicity : The target compound’s methyl sulfide group offers moderate lipophilicity, intermediate between the ethyl sulfide (more lipophilic) in CAS 724740-45-8 and the polar sulfonyl/sulfinyl groups in other analogs .
- Electronic Effects : Chlorine (in CAS 724740-45-8) and trifluoromethyl (in CAS 477886-16-1) introduce electron-withdrawing properties, which could modulate binding to electron-rich receptor sites .
- Stability : Sulfides (e.g., target compound) are less stable under oxidative conditions compared to sulfoxides (e.g., CAS 477710-02-4) or sulfones (e.g., CAS 1316226-00-2) .
- Synthetic Accessibility : Diazotization and coupling reactions (similar to ) are plausible routes for synthesizing the target compound, though substituents like pyrrolidinyl may require specialized amine-protection strategies .
Pharmacological Relevance
Pyrrolidinyl groups are common in sigma-1 receptor modulators, and sulfur atoms may influence binding kinetics through hydrophobic interactions .
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